molecular formula C23H18ClN3O B3134551 N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide CAS No. 400081-20-1

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide

Cat. No. B3134551
CAS RN: 400081-20-1
M. Wt: 387.9 g/mol
InChI Key: YGDIFJSRNMZORB-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide, also known as CPCA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

DNA Minor Groove Binder Applications

The synthetic dye Hoechst 33258 and its analogues, including N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has made Hoechst derivatives valuable in plant cell biology for chromosome and nuclear staining, flow cytometry, analysis of plant chromosomes, and more. These compounds also find use as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Optoelectronic Material Development

Research into quinazolines and pyrimidines, closely related to benzimidazole compounds like this compound, highlights their applications in developing novel optoelectronic materials. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials also show potential as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Fungicide Mechanism and Biological Impact

Benzimidazoles, including structurally related compounds, act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism underlies their wide application in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their use in cancer chemotherapy is experimental, with studies contributing significantly to fungal cell biology and molecular genetics through the use of benzimidazoles as research tools (Davidse, 1986).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c24-18-11-13-19(14-12-18)25-23(28)16-27-21-9-5-4-8-20(21)26-22(27)15-10-17-6-2-1-3-7-17/h1-15H,16H2,(H,25,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDIFJSRNMZORB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.